molecular formula C12H6ClFN2O B11802592 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine

Cat. No.: B11802592
M. Wt: 248.64 g/mol
InChI Key: DEJOUWAWAYCTLI-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-B]pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position of the oxazolo[5,4-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the palladium-catalyzed direct C–H bond functionalization methodology, which is used to build the tricyclic scaffold and achieve subsequent C–H bond functionalization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazolo[5,4-B]pyridine derivatives.

Scientific Research Applications

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[5,4-B]pyridine: The parent compound without the chlorine and fluorophenyl substituents.

    5-Chloro-2-phenyl-oxazolo[5,4-B]pyridine: Similar structure but without the fluorine atom.

    2-(3-Fluorophenyl)oxazolo[5,4-B]pyridine: Lacks the chlorine atom.

Uniqueness

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is unique due to the presence of both chlorine and fluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H6ClFN2O

Molecular Weight

248.64 g/mol

IUPAC Name

5-chloro-2-(3-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6ClFN2O/c13-10-5-4-9-12(16-10)17-11(15-9)7-2-1-3-8(14)6-7/h1-6H

InChI Key

DEJOUWAWAYCTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)N=C(C=C3)Cl

Origin of Product

United States

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